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Compound of Interest

Compound Name: BMS-561392 formate

Cat. No.: B12385739

This technical support center provides researchers, scientists, and drug development
professionals with guidance on understanding and mitigating the potential off-target effects of
BMS-561392 on Matrix Metalloproteinases (MMPSs).

Frequently Asked Questions (FAQS)

Q1: What is the primary target of BMS-5613927?

BMS-561392, also known as DPC-333, is a potent and highly selective inhibitor of Tumor
Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17.[1][2] Its primary
mechanism of action is the inhibition of TACE, which is crucial for the release of soluble TNF-
alpha, a key mediator of inflammation.

Q2: Does BMS-561392 have off-target effects on Matrix Metalloproteinases (MMPs)?

While BMS-561392 is designed to be highly selective for TACE, some off-target activity against
MMPs has been observed, particularly at higher concentrations. The selectivity for TACE is
reported to be over 100-fold greater than for other MMPs.[1]

Q3: How significant is the inhibition of MMPs by BMS-561392 at typical experimental
concentrations?

The significance of off-target MMP inhibition depends on the experimental context, including
the concentration of BMS-561392 used and the specific MMPs present in the biological
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system. Based on available data, the IC50 values for BMS-561392 against various MMPs are
substantially higher than for its primary target, TACE. For most MMPs, the inhibitory
concentration is in the micromolar range, whereas for TACE it is in the nanomolar range.

Q4: Which MMPs are most likely to be affected by BMS-561392 as off-targets?

Based on in vitro screening data, BMS-561392 shows the most potent off-target activity against
MMP-3 (Stromelysin-1), although this is still significantly weaker than its activity against TACE.
Other MMPs, such as MMP-1, MMP-2, MMP-8, MMP-9, and MMP-13, are inhibited at much
higher concentrations.

Q5: What are the potential consequences of off-target MMP inhibition in my experiments?

Off-target inhibition of MMPs could lead to a variety of confounding effects, as MMPs are
involved in numerous physiological and pathological processes, including extracellular matrix
remodeling, cell migration, and signaling. Unintended MMP inhibition could lead to
misinterpretation of experimental results attributed solely to TACE inhibition.

Troubleshooting Guide
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Observed Issue

Potential Cause Related to
Off-Target MMP Effects

Recommended Action

Unexpected changes in cell

morphology or adhesion.

Off-target inhibition of MMPs
involved in extracellular matrix
turnover (e.g., MMP-2, MMP-
9).

1. Lower the concentration of
BMS-561392 to a range that is
highly selective for TACE. 2.
Use a more selective TACE
inhibitor if available. 3. Perform
control experiments with
broad-spectrum MMP
inhibitors to assess the role of
MMPs in the observed
phenotype.

Altered cell migration or

invasion in vitro.

Inhibition of gelatinases (MMP-
2, MMP-9) or other MMPs

crucial for cell motility.

1. Validate that the observed
effect is not due to MMP
inhibition by running parallel
experiments with known MMP
inhibitors. 2. Conduct a dose-
response curve with BMS-
561392 to determine if the
effect is concentration-
dependent and correlates with
MMP inhibition.

Inconsistent results between

different cell lines or tissues.

Differential expression levels of
various MMPs across different
biological samples. A cell line
with high expression of an
MMP that is an off-target of
BMS-561392 may show a
more pronounced off-target

effect.

1. Profile the expression of key
MMPs in your experimental
system. 2. Titrate BMS-561392
to the lowest effective
concentration for TACE
inhibition in your specific

system.

Results with BMS-561392
differ from those with other
TACE inhibitors.

The off-target MMP inhibition
profile of BMS-561392 may be
unique compared to other
TACE inhibitors.

1. Compare the selectivity
profiles of the different TACE
inhibitors used. 2. If possible,
use a structurally unrelated

TACE inhibitor as a control to
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confirm that the primary
observation is due to TACE

inhibition.

Quantitative Data: BMS-561392 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of BMS-561392 against its primary
target (TACE/ADAM17) and a panel of off-target MMPs.

Target IC50 (nM) Fold Selectivity vs. TACE
TACE (ADAM17) 0.20
MMP-3 (Stromelysin-1) 163 815
MMP-8 (Neutrophil

795 3,975
Collagenase)
MMP-2 (Gelatinase A) 3,333 16,665
MMP-9 (Gelatinase B) >2,128 >10,640
MMP-1 (Interstitial

>4,949 >24,745
Collagenase)
MMP-13 (Collagenase 3) 16,083 80,415

Data sourced from a presentation by Bristol-Myers Squibb at the 224th ACS National Meeting.
[2]

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a general method for assessing the inhibitory activity of a compound
against a specific MMP using a FRET-based assay.

Materials:

e Recombinant active human MMP enzyme (e.g., MMP-1, MMP-2, MMP-3, etc.)
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e Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

o Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NacCl, 10 mM CaCl2, 0.05% Brij-35)
o BMS-561392 or other test compounds

e DMSO (for compound dilution)

o 96-well black microplate

o Fluorometric microplate reader

Procedure:

o Compound Preparation: Prepare a serial dilution of BMS-561392 in DMSO. Further dilute the
compound in Assay Buffer to the final desired concentrations. Ensure the final DMSO
concentration in the assay is consistent across all wells and typically below 1%.

e Enzyme Preparation: Dilute the recombinant active MMP enzyme to the desired working
concentration in Assay Buffer.

o Assay Reaction: a. Add 50 pL of the diluted BMS-561392 or control (Assay Buffer with
DMSO) to the wells of the 96-well plate. b. Add 25 pL of the diluted MMP enzyme to each
well. c. Incubate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
d. Initiate the reaction by adding 25 pL of the fluorogenic MMP substrate to each well.

o Data Acquisition: Immediately begin monitoring the fluorescence intensity at appropriate
excitation and emission wavelengths (e.g., EX’Em = 328/393 nm for the example substrate)
every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.

o Data Analysis: a. Determine the rate of substrate cleavage (reaction velocity) for each
concentration of the inhibitor. b. Plot the reaction velocity as a function of the inhibitor
concentration. c. Calculate the IC50 value by fitting the data to a suitable dose-response
curve (e.g., four-parameter logistic equation).

Visualizations
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Experimental Workflow for Assessing Off-Target MMP Inhibition
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Caption: Workflow for determining MMP inhibition.
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Concept of Inhibitor Selectivity
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Caption: BMS-561392 selectivity for its primary target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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